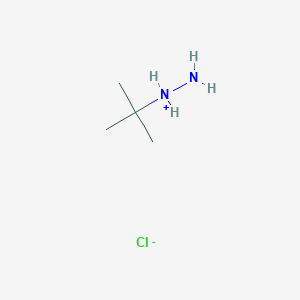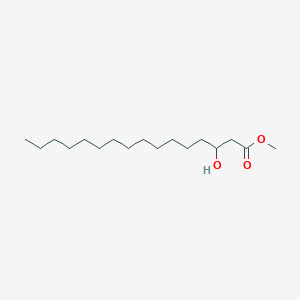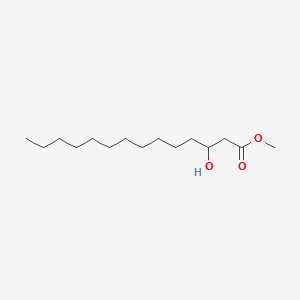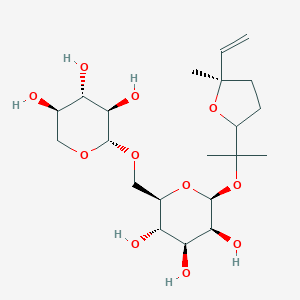
3-Fluoro-2-iodopyridine-4-carboxylic acid
Vue d'ensemble
Description
3-Fluoro-2-iodopyridine-4-carboxylic acid is a halogenated pyridine derivative that serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure, featuring both fluorine and iodine atoms, makes it a valuable building block in medicinal chemistry for the development of anticancer drugs and other therapeutic agents .
Synthesis Analysis
The synthesis of halogenated pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, a related compound, was achieved through substitution and hydrolysis reactions with an optimized method yielding a total of 63.69% . Similarly, the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate involved oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, with an overall yield of about 18% . These methods highlight the complexity and the multi-step nature of synthesizing such halogenated pyridine compounds.
Molecular Structure Analysis
The molecular structure of 3-fluoro-2-iodopyridine-4-carboxylic acid is characterized by the presence of fluorine and iodine atoms, which can significantly influence the reactivity and electronic properties of the molecule. In related compounds, the presence of fluorine has been shown to affect lactonization reactions of carboxylic acid-substituted 3-fluorodihydropyridines with electrophiles, demonstrating peculiar behavior . Additionally, the incorporation of fluoro-amino acid residues into cyclic peptides has provided reliable structural data, including bond lengths and angles, which are crucial for understanding the molecular conformation and reactivity .
Chemical Reactions Analysis
The chemical reactivity of halogenated pyridines is diverse, as demonstrated by the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which was used as an intermediate for the synthesis of pentasubstituted pyridines through halogen dance reactions . The fluorine atom, in particular, can participate in various electrophilic and nucleophilic reactions due to its high electronegativity and ability to stabilize adjacent positive charges. This is evident in the peculiar behavior observed during the lactonization of 3-fluorodihydropyridine-substituted carboxylic acids with different electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-2-iodopyridine-4-carboxylic acid are influenced by its halogen substituents. Fluorine imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form hydrogen bonds, which can enhance the bioavailability of pharmaceutical compounds. The iodine atom, being larger and heavier, can contribute to the compound's molecular weight and may affect its boiling and melting points. These properties are crucial for the compound's application in drug design and synthesis .
Applications De Recherche Scientifique
1. Synthesis and Functionalization of Halopyridines
3-Fluoro-2-iodopyridine-4-carboxylic acid and its derivatives are valuable in the synthesis of various halopyridines, which are crucial building blocks in pharmaceutical research. For instance, they have been used in the regiochemical functionalization of trihalopyridines, allowing the selective introduction of functional groups in specific positions of the pyridine ring. This flexibility in functionalization provides a path for creating a wide variety of new structures, potentially valuable for drug development (Bobbio & Schlosser, 2001).
2. Synthesis of Antibacterial Agents
Research has indicated the potential of 3-fluoro-2-iodopyridine-4-carboxylic acid derivatives in the synthesis of antibacterial agents. Specifically, pyridonecarboxylic acids, synthesized using these derivatives, have shown promising antibacterial activity. This application is significant in medicinal chemistry for developing new antibiotics (Egawa et al., 1984).
3. Applications in Organometallic Chemistry
The derivatives of 3-fluoro-2-iodopyridine-4-carboxylic acid are utilized in metalation studies. For example, iodopyridines derived from these compounds have been metalated using various reagents, leading to the synthesis of polysubstituted pyridines. These studies are essential in organometallic chemistry, contributing to the development of new synthetic methodologies (Rocca et al., 1993).
4. Chiral Solvating Agents
Compounds based on 3-fluoro-2-iodopyridine-4-carboxylic acid have been explored for their utility as chiral solvating agents. These agents are crucial for distinguishing between the enantiomers of various carboxylic acids, an important application in stereochemistry and drug development (Cuevas, Ballester & Pericàs, 2005).
5. Synthesis of Functionalized Contact Lens Materials
The derivatives of 3-fluoro-2-iodopyridine-4-carboxylic acid have been investigated for their potential in the production of contact lenses. Their incorporation into soft contact lens materials has been studied to enhance the optical and physical properties of these lenses (Kim & Sung, 2015).
Propriétés
IUPAC Name |
3-fluoro-2-iodopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTJOHUCCVVQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376281 | |
| Record name | 3-fluoro-2-iodopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-iodopyridine-4-carboxylic acid | |
CAS RN |
153035-09-7 | |
| Record name | 3-fluoro-2-iodopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









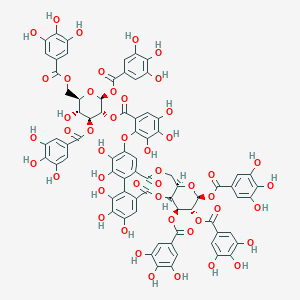

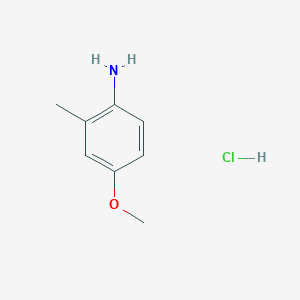
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
